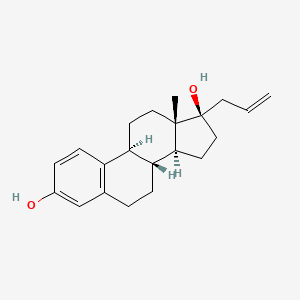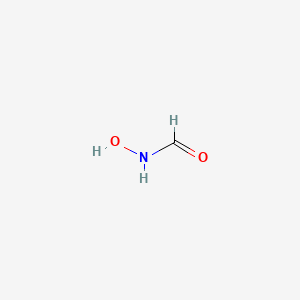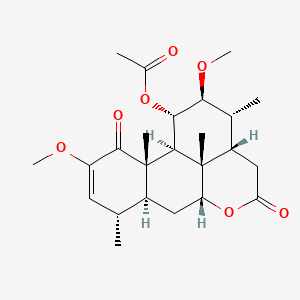
Emepronium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Emepronium-Bromid beinhaltet die Quaternisierung von N-Ethyl-N,N-Dimethyl-4,4-diphenylbutan-2-amin mit Methylbromid. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Aceton oder Ethanol unter Rückflussbedingungen. Das Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound-Bromid folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reaktoren und kontinuierlichen Fließsystemen, um hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um pharmazeutische Standards zu erfüllen .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound-Bromid unterliegt aufgrund des Vorhandenseins der quartären Ammoniumgruppe hauptsächlich Substitutionsreaktionen. Es ist relativ stabil und unterliegt unter normalen Bedingungen keiner Oxidation oder Reduktion .
Häufige Reagenzien und Bedingungen
Die Synthese von this compound-Bromid beinhaltet Reagenzien wie N-Ethyl-N,N-Dimethyl-4,4-diphenylbutan-2-amin und Methylbromid. Die Reaktionsbedingungen umfassen typischerweise das Rückflussieren in einem organischen Lösungsmittel wie Aceton oder Ethanol .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Synthese von this compound-Bromid entsteht, ist das quartäre Ammoniumsalz, das der in Medikamenten verwendete pharmazeutisch wirksame Bestandteil ist .
Analyse Chemischer Reaktionen
Types of Reactions
Emepronium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions
The synthesis of this compound bromide involves reagents such as N-ethyl-N,N-dimethyl-4,4-diphenylbutan-2-amine and methyl bromide. The reaction conditions typically include refluxing in an organic solvent like acetone or ethanol .
Major Products Formed
The major product formed from the synthesis of this compound bromide is the quaternary ammonium salt, which is the active pharmaceutical ingredient used in medications .
Wissenschaftliche Forschungsanwendungen
Emepronium-Bromid wurde umfassend für seine Anwendungen in verschiedenen Bereichen untersucht:
Medizin: Es wird zur Behandlung von Harninkontinenz und überaktiver Blase eingesetzt, indem Blasenmuskelkrämpfe reduziert werden
Wirkmechanismus
This compound-Bromid entfaltet seine Wirkung, indem es die Wirkung von Acetylcholin auf muskarinischen Rezeptoren in der Blase blockiert. Diese Hemmung reduziert die Kontraktionen der Blasenmuskulatur und lindert so die Symptome von Harninkontinenz und überaktiver Blase . Die beteiligten molekularen Ziele sind in erster Linie die muskarinischen Rezeptoren, die eine entscheidende Rolle bei der Regulation der Blasenmuskulatur spielen .
Wirkmechanismus
Emepronium bromide exerts its effects by blocking the action of acetylcholine on muscarinic receptors in the bladder. This inhibition reduces bladder muscle contractions, thereby alleviating symptoms of urinary incontinence and overactive bladder . The molecular targets involved are primarily the muscarinic receptors, which play a crucial role in bladder muscle regulation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Flavoxat: Ein weiteres Anticholinergikum zur Behandlung von Harninkontinenz.
Oxybutynin: Ein weit verbreitetes Anticholinergikum für überaktive Blase.
Tolterodin: Ein weiteres Anticholinergikum zur Behandlung von Harninkontinenz.
Einzigartigkeit von Emepronium-Bromid
This compound-Bromid ist einzigartig aufgrund seiner spezifischen Wirkung auf die muskarinischen Rezeptoren der Blase und seiner relativ geringen systemischen Absorption, die im Vergleich zu anderen Anticholinergika Nebenwirkungen minimiert .
Eigenschaften
CAS-Nummer |
27892-33-7 |
|---|---|
Molekularformel |
C20H28N+ |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
4,4-diphenylbutan-2-yl-ethyl-dimethylazanium |
InChI |
InChI=1S/C20H28N/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20H,5,16H2,1-4H3/q+1 |
InChI-Schlüssel |
JEJBJBKVPOWOQK-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
| 27892-33-7 | |
Verwandte CAS-Nummern |
3614-30-0 (bromide) |
Synonyme |
Bromide, Emepronium Cetiprin Emepronium Emepronium Bromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


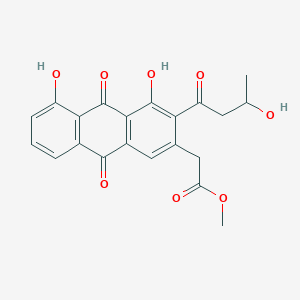
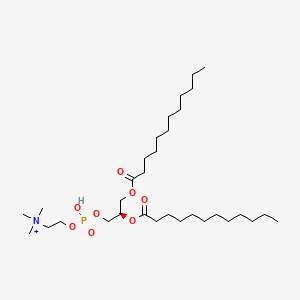
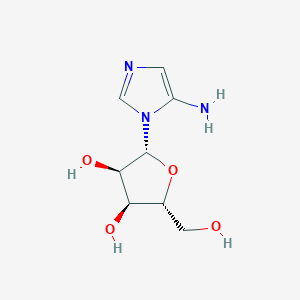
![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)
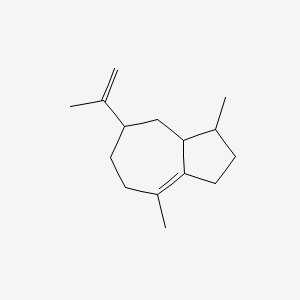
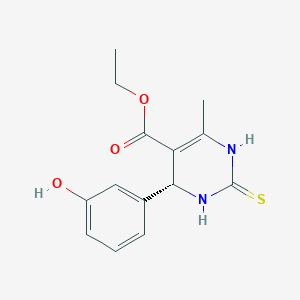
![(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol](/img/structure/B1206234.png)
![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)

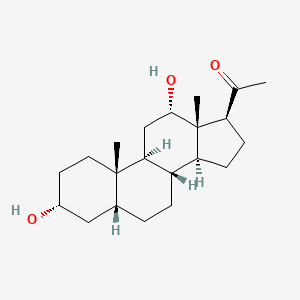
![(5s,8r,9r,10s,13s,14s,17r)-13-Methyltetradecahydro-3'h-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2h,4'h)-dione](/img/structure/B1206239.png)
